2-Bromo-4-ethylbenzo[d]oxazole

Suzuki-Miyaura coupling Palladium catalysis Building block reactivity

2-Bromo-4-ethylbenzo[d]oxazole (CAS 1806425-47-7) is a heterocyclic benzoxazole derivative with molecular formula C₉H₈BrNO and molecular weight 226.07 g·mol⁻¹, featuring a bromine atom at the C2 position and an ethyl group at the C4 position of the fused benzene ring. This substitution pattern places the compound within the broader class of 2-halogenated benzoxazole building blocks widely exploited in medicinal chemistry and materials science for palladium-catalyzed cross-coupling transformations.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B12862837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethylbenzo[d]oxazole
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)OC(=N2)Br
InChIInChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3
InChIKeyLKEJDJNFXZIURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethylbenzo[d]oxazole (CAS 1806425-47-7): Procurement-Ready Benzoxazole Building Block with Defined Substitution


2-Bromo-4-ethylbenzo[d]oxazole (CAS 1806425-47-7) is a heterocyclic benzoxazole derivative with molecular formula C₉H₈BrNO and molecular weight 226.07 g·mol⁻¹, featuring a bromine atom at the C2 position and an ethyl group at the C4 position of the fused benzene ring . This substitution pattern places the compound within the broader class of 2-halogenated benzoxazole building blocks widely exploited in medicinal chemistry and materials science for palladium-catalyzed cross-coupling transformations [1]. The compound is commercially available at 97% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

Why 2-Bromo-4-ethylbenzo[d]oxazole Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzoxazole Analogs


The dual substitution pattern of 2-Bromo-4-ethylbenzo[d]oxazole—bromine at C2 and ethyl at C4—creates a reactivity and physicochemical profile that cannot be replicated by simply interchanging close analogs. Replacing bromine with chlorine (2-chloro-4-ethylbenzo[d]oxazole, CAS 1803863-78-6) alters cross-coupling kinetics because the C–Br bond (weaker, vibrational frequency ~1165 cm⁻¹) undergoes oxidative addition more readily than the C–Cl bond (~1191 cm⁻¹), consistent with the established reactivity order Ar–I > Ar–Br > Ar–Cl in palladium-catalyzed couplings . Conversely, removing the C4 ethyl group (2-bromobenzoxazole, CAS 68005-30-1, logP = 2.59) or replacing it with methyl significantly reduces lipophilicity, altering membrane permeability and pharmacokinetic behavior if the derived products are used in biological screening [1]. These structural features are not interchangeable; selecting the correct building block at the procurement stage directly determines downstream synthetic efficiency and physicochemical outcomes.

Quantitative Differentiation of 2-Bromo-4-ethylbenzo[d]oxazole from Closest Analogs: Evidence-Based Selection Guide


Superior Oxidative Addition Reactivity: C2–Br vs. C2–Cl in Cross-Coupling

The C2–Br bond in 2-Bromo-4-ethylbenzo[d]oxazole exhibits intrinsically lower bond strength compared to the C2–Cl bond in 2-Chloro-4-ethylbenzo[d]oxazole (CAS 1803863-78-6). Quantum mechanical calculations indicate vibrational frequencies of approximately 1165 cm⁻¹ for C–Br versus 1191 cm⁻¹ for C–Cl, reflecting a weaker bond that facilitates the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling . This is consistent with the experimentally established reactivity hierarchy Ar–I > Ar–Br > Ar–Cl for Suzuki-Miyaura couplings, where aryl bromides undergo oxidative addition significantly faster than aryl chlorides under identical conditions [1].

Suzuki-Miyaura coupling Palladium catalysis Building block reactivity

Lipophilicity Tuning: C4-Ethyl vs. C4-H vs. C4-Methyl Impact on logP

The C4-ethyl substituent on 2-Bromo-4-ethylbenzo[d]oxazole increases lipophilicity relative to both the unsubstituted and 4-methyl analogs. The parent compound 2-bromobenzoxazole (CAS 68005-30-1) has a reported logP of 2.59 . Based on established fragment-based logP contribution values, the addition of an ethyl group (fragment constant π ≈ +0.9–1.1) versus hydrogen yields a predicted logP for 2-Bromo-4-ethylbenzo[d]oxazole in the range of approximately 3.4–3.7, compared to approximately 3.0–3.3 for the 4-methyl analog (2-Bromo-4-methylbenzo[d]oxazole, CAS 1504218-26-1) [1]. This quantified lipophilicity gradient has direct implications for membrane permeability, plasma protein binding, and metabolic stability of downstream products.

Drug-likeness logP optimization Pharmacokinetics

Batch-Specific Quality Control: Documented 97% Purity with Multi-Method Verification

2-Bromo-4-ethylbenzo[d]oxazole is supplied by Bidepharm (Product No. BD480183) at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-method QC approach provides orthogonal purity verification: HPLC quantifies organic impurities, GC detects volatile contaminants, and NMR confirms structural identity and assesses residual solvents. In contrast, the chloro analog 2-Chloro-4-ethylbenzo[d]oxazole (CAS 1803863-78-6) is listed by Alichem at 98% purity but at a unit price of $5,489.99 per 250 mg (as of April 2022), reflecting a substantial cost differential for comparable purity grades [1].

Quality assurance Reproducibility Procurement specification

Regiochemical Reactivity: C2 Position as Preferred Site for Pd-Catalyzed Transformations

In the benzoxazole scaffold, the heteroaryl Heck reaction occurs predominantly at the C2 position, making 2-bromo-substituted benzoxazoles the preferred substrates for palladium-catalyzed vinylation and arylation at this site [1]. This regiochemical preference is documented in the comprehensive review by Balasubramanian (2007), which establishes that while oxazole itself undergoes Heck reaction at the electron-rich C5 position, benzoxazole redirects reactivity to C2 [1]. The Enamine group further demonstrated that 2-bromooxazoles, including alkyl-substituted variants, undergo efficient Suzuki–Miyaura cross-coupling under parallel synthesis conditions, producing 2-arylbenzoxazole libraries on multigram scale [2]. Compounds lacking the C2 halogen (e.g., 4-ethylbenzo[d]oxazole-2-carbonitrile) cannot participate in these transformations without prior functionalization.

Regioselectivity Heck reaction Suzuki coupling C–C bond formation

Structural Confirmation: MDL-Registered Identity with Defined SMILES Notation

2-Bromo-4-ethylbenzo[d]oxazole is registered under MDL number MFCD28803094 with the unambiguous SMILES string CCC1=C2N=C(Br)OC2=CC=C1, ensuring precise structural identification and eliminating ambiguity in procurement and experimental documentation . This contrasts with older or less well-characterized benzoxazole building blocks that may lack unique MDL registration. The compound's IUPAC name (2-bromo-4-ethyl-1,3-benzoxazole) and InChI Key provide additional orthogonal identifiers for database searching and electronic laboratory notebook integration . For comparison, 2-bromobenzoxazole (CAS 68005-30-1) has the SMILES BrC1=NC2=CC=CC=C2O1 and molecular weight 198.02 g·mol⁻¹, while 2-Bromo-4-ethylbenzo[d]oxazole has MW 226.07 g·mol⁻¹—a 28.05 Da mass difference corresponding exactly to the ethyl (–C₂H₅) substituent.

Chemical identity Registration Reproducibility

Multigram Synthetic Accessibility via Regiocontrolled Lithiation-Bromination Methodology

The synthetic methodology for producing 2-bromo-4-substituted benzoxazoles has been validated at multigram scale by the Enamine group, who demonstrated that direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source leads exclusively to the target 2-bromooxazoles in high isomeric purity [1]. This methodology was extended to various alkyl- and aryl-substituted bromooxazoles and their utility confirmed in Suzuki–Miyaura parallel synthesis. For the 4-ethyl-substituted variant, the ethyl group is incorporated into the starting material prior to benzoxazole ring formation via directed synthesis . This established synthetic route ensures reliable supply and batch-to-batch consistency, which is not guaranteed for less common substitution patterns where synthetic methodology remains unpublished.

Scalable synthesis Building block production Regiocontrolled bromination

Optimal Application Scenarios for 2-Bromo-4-ethylbenzo[d]oxazole Based on Evidence-Supported Differentiation


Parallel Synthesis of 2-Aryl-4-ethylbenzoxazole Libraries via Suzuki-Miyaura Coupling

The C2-bromo substituent enables direct, one-step Suzuki-Miyaura diversification with aryl or heteroaryl boronic acids, leveraging the faster oxidative addition kinetics of the C–Br bond relative to C–Cl [1]. As demonstrated by Solomin et al. (2019) for the bromooxazole class, these couplings proceed efficiently under parallel synthesis conditions, making this compound ideal for medicinal chemistry groups building focused libraries of 2-arylated-4-ethylbenzoxazoles for structure-activity relationship studies . The 4-ethyl group provides intermediate lipophilicity (predicted logP ~3.4–3.7) that positions derived analogs favorably within drug-like chemical space while avoiding the excessive lipophilicity of larger alkyl chains.

Synthesis of 2-Alkenyl-4-ethylbenzoxazoles via Heck Reaction at the Preferred C2 Position

The heteroaryl Heck reaction on benzoxazole occurs predominantly at the C2 position, as established by Balasubramanian (2007) [1]. 2-Bromo-4-ethylbenzo[d]oxazole thus provides the direct-entry substrate for installing vinyl or styryl groups at C2 without competing reactivity at other positions. This regiochemical control is essential for producing homogeneous products in materials science applications, such as the synthesis of fluorescent benzoxazole derivatives for organic light-emitting devices, where positional isomerism critically affects photophysical properties.

Pharmaceutical Intermediate with Defined QC for GLP/GMP Precursor Qualification

The availability of 2-Bromo-4-ethylbenzo[d]oxazole at 97% purity with batch-specific NMR, HPLC, and GC documentation from Bidepharm (Product No. BD480183) satisfies the quality documentation requirements for use as a qualified intermediate in GLP-grade synthesis [1]. The MDL registration (MFCD28803094) and unambiguous SMILES string ensure traceable identity throughout the synthetic workflow. For medicinal chemistry programs requiring defined starting materials for SAR exploration, this level of QC documentation is superior to generic benzoxazole building blocks offered without batch-specific analytical data.

Selective C2 Functionalization in the Presence of C4-Alkyl Substitution for Probe Design

The orthogonal reactivity profile—C2-bromo as the reactive handle for cross-coupling, C4-ethyl as a stable, non-participating substituent—enables chemoselective functionalization strategies [1]. This is valuable for designing chemical probes where the 4-ethyl group modulates target binding through hydrophobic interactions without introducing synthetic complexity. In contrast, using 2-bromobenzoxazole lacking the 4-alkyl substituent forfeits this binding-site complementarity, while using 2-chloro-4-ethylbenzo[d]oxazole sacrifices coupling efficiency for the same steric profile .

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